Epirubicin dimer

HPLC method validation impurity profiling British Pharmacopoeia

Epirubicin dimer (CAS 1046827-43-3), officially designated as Epirubicin EP Impurity G and Epirubicin Hydrochloride Impurity G (USP), is a covalent homodimer of the anthracycline antineoplastic agent epirubicin. It possesses the molecular formula C₅₄H₅₈N₂O₂₂ and a molecular weight of 1087.0 g/mol, structurally characterized by two epirubicin moieties linked through a central 1,3-dioxolane-2,4-diyl bridge.

Molecular Formula C54H58N2O22
Molecular Weight 1087.0 g/mol
CAS No. 1046827-43-3
Cat. No. B13449253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpirubicin dimer
CAS1046827-43-3
Molecular FormulaC54H58N2O22
Molecular Weight1087.0 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C6(COC(O6)(CO)C7(CC(C8=C(C7)C(=C9C(=C8O)C(=O)C1=C(C9=O)C=CC=C1OC)O)OC1CC(C(C(O1)C)O)N)O)O)O)N)O
InChIInChI=1S/C54H58N2O22/c1-19-41(58)25(55)11-31(74-19)76-29-15-51(68,13-23-35(29)49(66)39-37(45(23)62)43(60)21-7-5-9-27(71-3)33(21)47(39)64)53(70)18-73-54(17-57,78-53)52(69)14-24-36(30(16-52)77-32-12-26(56)42(59)20(2)75-32)50(67)40-38(46(24)63)44(61)22-8-6-10-28(72-4)34(22)48(40)65/h5-10,19-20,25-26,29-32,41-42,57-59,62-63,66-70H,11-18,55-56H2,1-4H3/t19-,20-,25-,26-,29-,30-,31-,32-,41-,42-,51-,52-,53+,54+/m0/s1
InChIKeyAMBBCYZGWOWKKQ-AICROAEQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epirubicin Dimer (CAS 1046827-43-3): Identity, Classification, and Procurement Context


Epirubicin dimer (CAS 1046827-43-3), officially designated as Epirubicin EP Impurity G and Epirubicin Hydrochloride Impurity G (USP), is a covalent homodimer of the anthracycline antineoplastic agent epirubicin [1][2]. It possesses the molecular formula C₅₄H₅₈N₂O₂₂ and a molecular weight of 1087.0 g/mol, structurally characterized by two epirubicin moieties linked through a central 1,3-dioxolane-2,4-diyl bridge [1][3]. The compound bears the FDA UNII code 41918QOI2L and is defined by 14 absolute stereocenters [2][4]. Identified as a degradation product in epirubicin hydrochloride aqueous formulations during stability studies, this dimer is supplied as a dark red to red-orange powder for use as a reference standard in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) regulatory submissions [5][6].

Why Epirubicin Dimer (CAS 1046827-43-3) Cannot Be Substituted by Generic Epirubicin or Other Monomeric Impurities


Epirubicin dimer is fundamentally distinct from epirubicin monomer and all other pharmacopoeial impurities in both analytical behavior and regulatory function. Its molecular weight of 1087.0 g/mol is precisely double that of epirubicin (MW ~543.5 g/mol), and the covalent dioxolane bridge confers a stereochemical complexity of 14 defined absolute stereocenters [1][2]. Critically, the British Pharmacopoeia 2025 establishes that under prescribed chromatographic conditions, impurity G (the dimer) elutes at a relative retention time of approximately 2.1 with respect to epirubicin, whereas all other specified impurities elute between 0.3 and 1.7 [3]. This substantial chromatographic separation—coupled with the compound's unique mass spectrometric signature (exact mass 1086.35 Da, [M+H]⁺ detected by ESI-MS)—means that neither the parent drug nor any other single impurity reference standard can serve as a surrogate for epirubicin dimer in validated analytical methods, system suitability testing, or regulatory impurity profiling [4]. Substitution without verified identity would compromise peak assignment, method specificity, and ultimately regulatory compliance.

Product-Specific Quantitative Evidence Guide: Epirubicin Dimer (CAS 1046827-43-3) vs. Closest Analogs


Chromatographic Relative Retention Time: Epirubicin Dimer (Impurity G) vs. All Other EP-Specified Impurities

Under the official British Pharmacopoeia 2025 chromatographic conditions for Epirubicin Injection (isocratic elution, Zorbax TMS column 25 cm × 4.6 mm, 6 µm, mobile phase: methanol/acetonitrile/phosphate buffer with SDS, flow rate 2.5 mL/min, 35 °C, detection 254 nm), epirubicin dimer (impurity G) elutes at a relative retention time (RRT) of approximately 2.1 with respect to epirubicin (RT ~9.5 min). This is the latest-eluting specified impurity, exhibiting a net separation of +0.4 RRT units from the next-closest impurity (impurity F, RRT ~1.7) and +1.0 RRT unit from impurity E (RRT ~1.1) [1]. The chromatographic resolution ensures unambiguous peak identification critical for impurity profiling in ANDA submissions [2]. The dimer typically elutes at approximately 2.1 times the retention time of the parent compound, providing enhanced selectivity for dimer separation from co-eluting matrix components .

HPLC method validation impurity profiling British Pharmacopoeia relative retention time system suitability

Molecular Weight and Exact Mass: Epirubicin Dimer vs. Epirubicin Monomer and Other Monomeric Impurities

Epirubicin dimer possesses a monoisotopic exact mass of 1086.34812148 Da and a molecular weight of 1087.0 g/mol (C₅₄H₅₈N₂O₂₂), which is effectively double the molecular weight of epirubicin monomer (C₂₇H₂₉NO₁₁·HCl, MW 579.98 g/mol as hydrochloride salt; free base MW ~543.5) [1][2]. The protonated molecular ion [M+H]⁺ detected by ESI-MS provides unambiguous mass spectrometric confirmation of the dimeric structure [3]. In contrast, all other EP-specified epirubicin impurities (A through F) are monomeric species with molecular weights in the range of approximately 398–545 g/mol, with impurity B (daunomycinone, C₂₁H₁₈O₈) at MW 398.36 being the lightest [4]. The 2D-HPLC-QTOF-MS method developed specifically for epirubicin dimer identification exploits this unique mass, enabling definitive structural assignment even in complex injection matrices containing phosphoric acid and sodium lauryl sulfate [5].

mass spectrometry LC-MS molecular identity quality control reference standard characterization

Regulatory Codification: Epirubicin Dimer as the Sole EP Impurity G and USP Impurity

Epirubicin dimer (CAS 1046827-43-3) is uniquely codified as EP Impurity G in the European Pharmacopoeia and as Epirubicin Hydrochloride Impurity G in the USP, carrying the FDA-validated UNII code 41918QOI2L [1][2]. This regulatory designation is non-interchangeable: the EP monograph for Epirubicin Hydrochloride lists seven specified impurities (A through G), each with a distinct chemical identity, CAS number, and chromatographic behavior [3]. The patent literature confirms that impurity G is a process-critical impurity: CN102120750B specifies that after optimized purification, impurity G must be decreased to below 0.3% in the final epirubicin hydrochloride drug substance, alongside limits of below 0.2% for impurity A and approximately 0.1% for impurities E and F [4]. The impurity is controlled under ICH Q3A/B guidelines for pharmaceutical impurities, and reference standards are supplied with Certificates of Analysis (COA) and detailed characterization data compliant with EP/USP regulatory requirements [5].

European Pharmacopoeia USP ANDA submission DMF regulatory compliance reference standard

Purity Specification and Characterization Data Package: Epirubicin Dimer vs. Alternative Sourcing Standards

Commercially available epirubicin dimer reference standards are supplied with a minimum HPLC purity of ≥95% . Some suppliers, including CATO Research Chemicals, provide the dimer produced under ISO 17034 reference material producer accreditation, ensuring metrological traceability and quantified uncertainty for use as an analytical calibrator . Characterization packages typically include HPLC chromatograms, ¹H-NMR spectra (with distinct coupling constants J = 8–12 Hz confirming axial-axial vs. axial-equatorial proton arrangements for stereochemical verification), and high-resolution mass spectra [1]. This comprehensive characterization distinguishes certified reference standard-grade dimer from research-grade epirubicin dimer or in-house degradation isolates that may lack full spectral documentation [2]. The dimer's defined stereochemistry—14 absolute stereocenters with zero undefined centers—makes stereochemical characterization essential for identity confirmation, as any epimerization during synthesis or storage would alter chromatographic and biological properties [3].

HPLC purity certificate of analysis ISO 17034 characterization reference material quality assurance

Stability and Controlled Storage: Epirubicin Dimer Reference Standard Handling Specifications

Epirubicin dimer reference standards require refrigerated storage at 2–8 °C, as specified by multiple accredited suppliers, with ambient temperature shipping conditions [1]. This temperature sensitivity is consistent with the known instability of epirubicin hydrochloride in aqueous solution, where the dimer forms as a degradation product—particularly under alkaline hydrolytic conditions even at room temperature, and under acid hydrolysis at 80 °C [2][3]. Forced degradation studies have demonstrated that epirubicin is highly unstable to alkaline hydrolysis and oxidation at room temperature, producing the dimer among other degradation species [4]. The dimer's formation during drug product degradation underscores the analytical necessity of maintaining the reference standard under controlled, validated storage conditions to ensure its integrity as an analytical calibrant. In contrast, some other epirubicin monomeric impurities may exhibit greater ambient stability [5]. Notably, storage recommendations vary by supplier: some indicate room temperature storage with light protection, while others mandate 2–8 °C refrigeration, making supplier-specific storage verification a critical procurement consideration [6].

reference standard storage stability cold chain quality management laboratory procurement

Structural Identity Verification: NMR Coupling Constants and 14 Defined Stereocenters Distinguish Epirubicin Dimer from All Other Anthracycline Dimers

Epirubicin dimer is defined by 14 absolute stereocenters with zero undefined stereocenters, as recorded in the FDA Global Substance Registration System [1]. NMR studies reveal distinct proton coupling constants (J = 8–12 Hz) that differentiate axial-axial from axial-equatorial proton arrangements across the dioxolane bridge, providing a definitive spectroscopic fingerprint for stereochemical identity verification . The dimer linkage occurs via a central 1,3-dioxolane-2,4-diyl bridge connecting the 8-position of each epirubicin moiety, as explicitly defined in both the EP and USP chemical nomenclature [2][3]. This structural feature is absent in all monomeric epirubicin impurities (A through F), which are single anthracycline cores with molecular weights of 398–545 g/mol and 4–8 stereocenters each [4]. The NMR coupling constant pattern (J = 8–12 Hz) and the dioxolane bridge geometry are unique to the epirubicin dimer among anthracycline-related impurities, enabling unambiguous structural confirmation even when multiple impurities co-elute or when mass spectrometry alone is insufficient for isomer differentiation [5].

NMR spectroscopy stereochemistry structural elucidation quality control identity testing

Best Research and Industrial Application Scenarios for Epirubicin Dimer (CAS 1046827-43-3)


Regulatory ANDA/DMF Impurity Profiling: System Suitability and Peak Identification

In ANDA and DMF submissions for generic epirubicin hydrochloride drug products, the BP 2025/Ph. Eur. monograph requires chromatographic identification and quantification of seven specified impurities (A through G). Epirubicin dimer (impurity G) is the latest-eluting impurity at RRT ~2.1, and its reference standard is non-substitutable for system suitability testing [1]. The patent literature establishes that this dimer must be controlled below 0.3% in the final drug substance, making its certified reference standard essential for accurate quantification at this specification threshold [2]. Failure to use the correct impurity G reference standard would invalidate batch release testing and potentially delay regulatory approval.

Forced Degradation and Stability-Indicating Method Validation per ICH Q1A/Q2B

Epirubicin dimer is a primary hydrolytic degradation product of epirubicin hydrochloride in aqueous formulation, as characterized by mass and NMR spectral studies [3]. During forced degradation studies (acid, base, oxidative, thermal, photolytic) required for stability-indicating HPLC method validation per ICH guidelines, the epirubicin dimer reference standard is required to: (a) confirm peak identity of the degradation product formed, (b) establish peak purity and resolution from the parent drug, and (c) set appropriate system suitability criteria [4]. The dimer's formation kinetics under alkaline hydrolysis at room temperature make it a key marker for assessing drug product stability [5].

LC-MS/MS Method Development Using the Dimer's Unique Mass Signature

The epirubicin dimer's monoisotopic exact mass of 1086.34812148 Da and characteristic [M+H]⁺ ion detected by ESI-MS provide an unambiguous mass spectrometric signature that is approximately twice the mass of any monomeric impurity [6]. The 2D-HPLC-QTOF-MS method specifically developed for epirubicin dimer identification exploits this mass uniqueness to overcome matrix interferences from phosphoric acid and sodium lauryl sulfate in the mobile phase [7]. Laboratories developing LC-MS/MS methods for epirubicin impurity profiling require the dimer reference standard for MS parameter optimization, ion suppression studies, and method specificity validation.

Reference Standard Sourcing with ISO 17034-Accredited Traceability

For GMP-compliant QC laboratories, epirubicin dimer reference standards produced under ISO 17034 accreditation (such as those from CATO Research Chemicals) provide metrological traceability and certified purity values with stated measurement uncertainty . This accreditation level is critical for laboratories that must demonstrate reference standard traceability during regulatory inspections. Procurement decisions should prioritize suppliers offering full Certificates of Analysis (COA) with HPLC purity data, NMR spectra, MS data, and documented storage conditions (2–8 °C per Pharmaffiliates) to ensure the reference standard's fitness for its intended use in validated analytical procedures [8][9].

Quote Request

Request a Quote for Epirubicin dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.